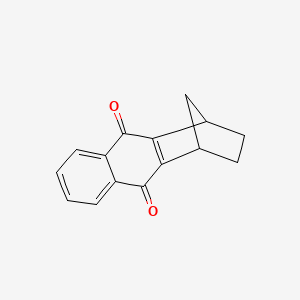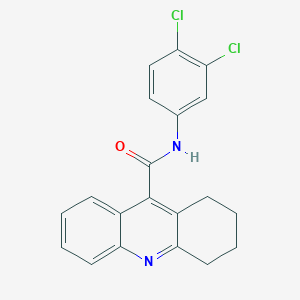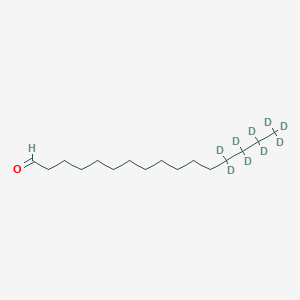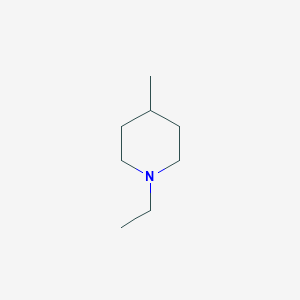
3-(2,4-Dinitrophenoxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitrophenoxy)-1,2-propanediol is an organic compound characterized by the presence of a dinitrophenoxy group attached to a propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dinitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-dinitrophenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitrophenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,4-dinitrophenoxy)-1,2-propanedial or 3-(2,4-dinitrophenoxy)-1,2-propanedioic acid.
Reduction: Formation of 3-(2,4-diaminophenoxy)-1,2-propanediol.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
3-(2,4-Dinitrophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of plasticizers, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dinitrophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through covalent modification or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar structure but with an ethanol backbone instead of propanediol.
2,4-Dinitrophenetole: Contains an ether linkage instead of the hydroxyl groups present in 3-(2,4-Dinitrophenoxy)-1,2-propanediol.
Dinitroanisole: Another dinitrophenyl ether with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its propanediol backbone provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
40742-19-6 |
|---|---|
Formule moléculaire |
C9H10N2O7 |
Poids moléculaire |
258.18 g/mol |
Nom IUPAC |
3-(2,4-dinitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H10N2O7/c12-4-7(13)5-18-9-2-1-6(10(14)15)3-8(9)11(16)17/h1-3,7,12-13H,4-5H2 |
Clé InChI |
FXCCOPLXPREAQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)











![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
